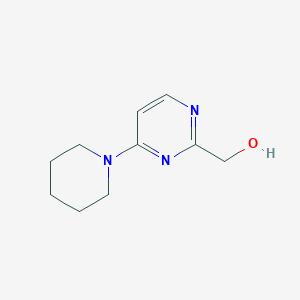
(4-Piperidin-1-ylpyrimidin-2-yl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-Piperidin-1-ylpyrimidin-2-yl)methanol is a heterocyclic compound that features a piperidine ring fused to a pyrimidine ring with a hydroxymethyl group attached
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (4-Piperidin-1-ylpyrimidin-2-yl)methanol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-piperidinopyrimidine with formaldehyde in the presence of a base to introduce the hydroxymethyl group.
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediates and their subsequent cyclization and functionalization. The choice of solvents, catalysts, and reaction conditions is optimized to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions: (4-Piperidin-1-ylpyrimidin-2-yl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.
Reduction: The compound can be reduced to modify the pyrimidine ring.
Substitution: The hydroxymethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group yields a carboxylic acid derivative .
Applications De Recherche Scientifique
(4-Piperidin-1-ylpyrimidin-2-yl)methanol has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in studies involving enzyme inhibition and receptor binding.
Medicine: It has potential therapeutic applications, including as an intermediate in the synthesis of pharmaceutical agents.
Industry: The compound is used in the development of agrochemicals and other industrial products
Mécanisme D'action
The mechanism of action of (4-Piperidin-1-ylpyrimidin-2-yl)methanol involves its interaction with specific molecular targets. The hydroxymethyl group can form hydrogen bonds with active sites of enzymes or receptors, modulating their activity. The piperidine and pyrimidine rings provide structural stability and facilitate binding to target molecules .
Comparaison Avec Des Composés Similaires
4-Piperidinopyrimidine: Lacks the hydroxymethyl group, resulting in different reactivity and binding properties.
2-Hydroxymethylpyrimidine: Contains a hydroxymethyl group but lacks the piperidine ring, affecting its overall structure and function
Uniqueness: (4-Piperidin-1-ylpyrimidin-2-yl)methanol is unique due to the presence of both the piperidine and pyrimidine rings, along with the hydroxymethyl group. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Propriétés
Formule moléculaire |
C10H15N3O |
|---|---|
Poids moléculaire |
193.25 g/mol |
Nom IUPAC |
(4-piperidin-1-ylpyrimidin-2-yl)methanol |
InChI |
InChI=1S/C10H15N3O/c14-8-9-11-5-4-10(12-9)13-6-2-1-3-7-13/h4-5,14H,1-3,6-8H2 |
Clé InChI |
BYBVOZOPKGNZRX-UHFFFAOYSA-N |
SMILES canonique |
C1CCN(CC1)C2=NC(=NC=C2)CO |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













